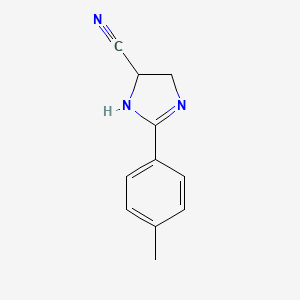![molecular formula C10H16O2 B14296643 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 114529-11-2](/img/structure/B14296643.png)
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.233 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and three methyl groups attached to a bicyclo[2.2.1]heptane framework. It is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the oxidation of camphor or related compounds. One common method is the hydroxylation of camphor using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions . The reaction conditions often require a solvent like acetone or dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group and ketone functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Camphor: A related bicyclic ketone with similar structural features but lacking the hydroxyl group.
Borneol: A bicyclic alcohol that can be oxidized to camphor or related compounds.
Isoborneol: An isomer of borneol with similar chemical properties.
Uniqueness
5-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of both a hydroxyl group and a ketone group on the bicyclic framework. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Properties
CAS No. |
114529-11-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
5-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6,8,12H,4-5H2,1-3H3 |
InChI Key |
ASKUROQIUGODMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC(C1(CC2=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
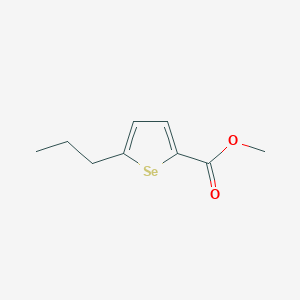
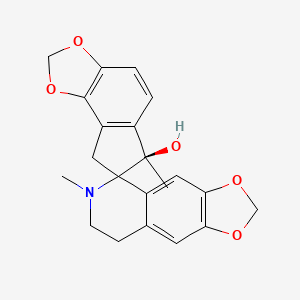
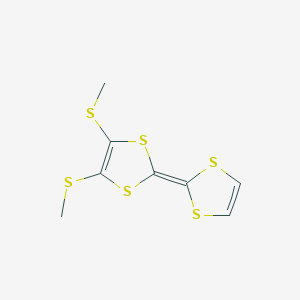
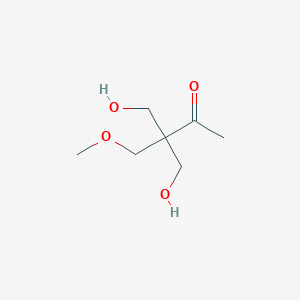

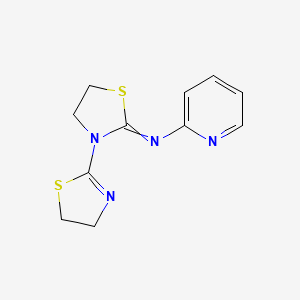
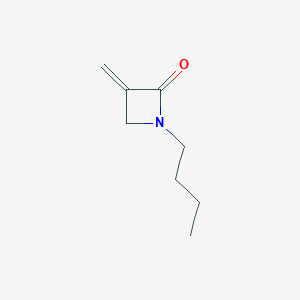
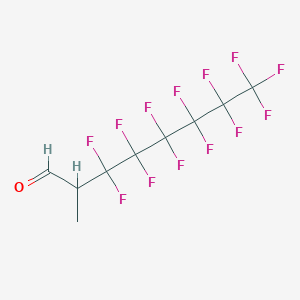
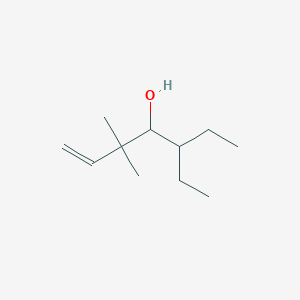
![Potassium bicyclo[3.2.2]nona-3,6,8-trien-2-ide](/img/structure/B14296622.png)
